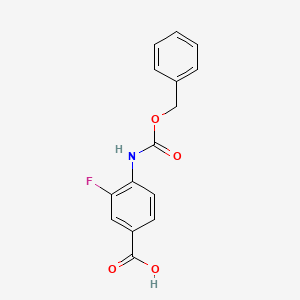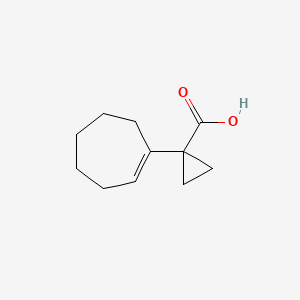
1-(Cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cycloheptene ring attached to a cyclopropane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of cycloheptene followed by carboxylation. One common method includes the reaction of cycloheptene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropane ring to a more saturated form.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like alcohols, amines, or thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cycloheptanone or cycloheptane carboxylic acid.
Reduction: Formation of cycloheptane derivatives.
Substitution: Formation of esters, amides, or other functionalized derivatives.
Scientific Research Applications
1-(Cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer unique binding properties, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Cyclopropane carboxylic acid: Lacks the cycloheptene ring, making it less structurally complex.
Cycloheptene derivatives: May not contain the cyclopropane ring, affecting their reactivity and applications.
Uniqueness: 1-(Cyclohept-1-en-1-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the cycloheptene and cyclopropane rings, providing distinct chemical and physical properties
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-(cyclohepten-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O2/c12-10(13)11(7-8-11)9-5-3-1-2-4-6-9/h5H,1-4,6-8H2,(H,12,13) |
InChI Key |
SJZBDFSASSWCJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(CC1)C2(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


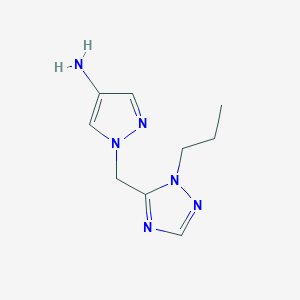
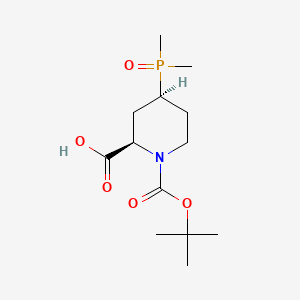

![N-methyl-6-oxo-2-[(E)-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)ethenyl]-1H-pyrimidine-5-carboxamide](/img/structure/B15326028.png)
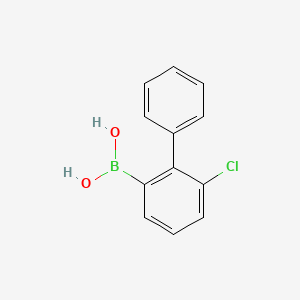


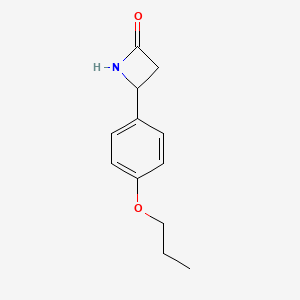
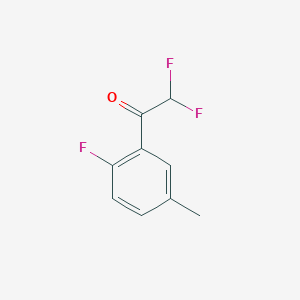
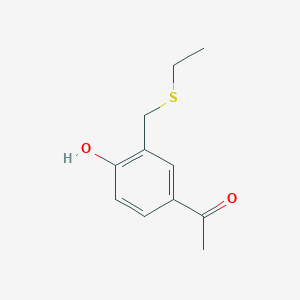
![2-[4-(Difluoromethyl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15326065.png)
![3-(2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-4-yl)propanoic acid](/img/structure/B15326067.png)
